1-ethynylcycloheptan-1-amine hydrochloride
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Overview
Description
1-ethynylcycloheptan-1-amine hydrochloride: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethynyl group attached to a cycloheptane ring, with an amine group further bonded to the ring, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynylcycloheptan-1-amine hydrochloride typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various cyclization reactions, often starting from linear precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkylation reaction, where an ethynyl halide reacts with the cycloheptane derivative.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an amine reacts with the ethynylcycloheptane derivative.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-ethynylcycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various alkyl or acyl derivatives.
Scientific Research Applications
1-ethynylcycloheptan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethynylcycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ethynyl group can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The amine group may also interact with cellular components, influencing biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
- 1-ethylcyclobutan-1-amine hydrochloride
- 1-methylcyclopropylamine hydrochloride
- 1-cyclopropylethanamine hydrochloride
Comparison: 1-ethynylcycloheptan-1-amine hydrochloride is unique due to its larger cycloheptane ring and the presence of an ethynyl group. This structural difference can result in distinct chemical and biological properties compared to similar compounds with smaller rings or different substituents.
Properties
CAS No. |
1823581-60-7 |
---|---|
Molecular Formula |
C9H16ClN |
Molecular Weight |
173.7 |
Purity |
95 |
Origin of Product |
United States |
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